10-Deazaaminopterin

Overview

Description

10-Deazaaminopterin is a folate analogue designed to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Structural modifications at the 10-position of the pteridine ring differentiate it from classical antifolates like methotrexate (MTX). These modifications enhance cellular uptake via the reduced folate carrier (RFC-1) and improve polyglutamylation by folylpolyglutamate synthetase (FPGS), leading to prolonged intracellular retention and cytotoxicity . Preclinical studies demonstrate superior antitumor activity compared to MTX, particularly in models of non-small cell lung cancer (NSCLC), mesothelioma, and lymphoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNF-PF-173 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of GNF-PF-173 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Dihydrofolate Reductase (DHFR) Inhibition

10-Deazaaminopterin inhibits DHFR with Ki = 4.82 pM (vs. methotrexate’s 3.4 pM) . Structural modifications alter potency:

-

10-Ethyl-5-methyl-5,10-dideazaaminopterin : Reduced activity (Ki = 100 pM) .

-

Polyglutamation : Tetraglutamate derivatives show 138-fold higher TMPS inhibition vs. parent compound .

Thymidylate Synthase (TMPS) Inhibition

Inhibition modes vary by derivative:

| Compound | Inhibition Type | Ki (μM) |

|---|---|---|

| This compound | Noncompetitive | 220 |

| 10-Ethyl-10-deazaaminopterin | Competitive | 410 |

| This compound-tetraglutamate | Mixed-type | 1.6 |

| Data from human leukemia enzyme assays . |

Decarboxylation & Purification

-

Thermal decarboxylation : Conducted in DMF (80–85°C) or DMSO (60–65°C) to eliminate intermediates .

-

Crystallization : Polymorphic Form SL (10-propargyl derivative) achieved via acetone/DMSO solvent systems; characterized by XRD, DSC, and SEM .

Scale-Up Challenges

-

Early syntheses required 12-step protocols with low yields .

-

Modern routes reduce steps to 5–7 reactions with >75% yields in critical steps .

Mechanistic Insights

Scientific Research Applications

10-Deazaaminopterin and its derivatives, such as 10-propargyl-10-deazaaminopterin (PDX), have been investigated for their applications in treating rheumatoid arthritis and cancer . These compounds function as antifolates .

Scientific Research Applications

Cancer Treatment:

- Non-Small Cell Lung Cancer (NSCLC): PDX has demonstrated efficacy in NSCLC treatment. A Phase II trial showed that some patients experienced major objective responses with a median survival of 13.5 months .

- Lymphoma: 10-propargyl-10-deazaaminopterin can be used to treat lymphomas, including Non-Hodgkin's Lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, Hodgkin's Disease, Burkitt's Lymphoma, cutaneous T cell lymphoma, and primary central nervous system lymphoma .

- Method for assessing sensitivity of a lymphoma: The present invention also provides a method for assessing sensitivity of a lymphoma to treatment with 10-propargyl-lO-deazaaminopterin comprising the steps of (a) obtaining a sample of the lymphoma; (b) determining the amount of reduced folate carrier- 1 enzyme (RFC-1) expressed by the sample, wherein a higher level of expressed RFC-1 is indicative of greater sensitivity to 10-propargyl-lO-deazaaminopterin; and (c) generating a report of the sensitivity of the sample to 10-propargyl- 10- deazaaminopterin .

- Other Cancers: Studies are evaluating PDX in combination with other chemotherapeutic agents for efficacy in treating other cancers . PDX with platinum-based chemotherapeutic agents has been shown to be effective against mesothelioma .

Rheumatoid Arthritis (RA) Treatment:

- Efficacy: this compound has comparable benefits to methotrexate (MTX) in treating RA .

- Safety: this compound has a similar safety profile to methotrexate for RA treatment .

Pharmacokinetics and Combination Therapies:

- Increased Uptake: PDX has superior antitumor efficacy, likely from increased uptake by the RFC-1 folate transporter and greater intracellular polyglutamylation .

- Combination with Probenecid: Co-administration of PDX and probenecid enhances the efficacy of PDX against human solid tumors in vivo .

- Gemcitabine, also referred to as l-(2',2 , -difluoro- ⁇ -D-arabinofuranosyl) cytosine or 2',2'-difluorodeoxycytidine, is a known compound that belongs to the group of medicines called antimetabolites, and can be used in combination therapies .

Clinical Trial Data

| Outcome | Result |

|---|---|

| Objective Response Rate | 10% (95% confidence interval 3-25) |

| Stable Disease | 31% |

| Median Survival | 13.5 months |

| 1-Year Survival Rate | 56% |

| 2-Year Survival Rate | 36% |

| Grade 4 Stomatitis | 5% |

| Grade 3 Stomatitis | 15% |

| Myelosuppression | No clinically significant myelosuppression |

| Correlation | AUC correlated with mucositis grade; trend with folate transporter expression |

| Parameter | Result |

|---|---|

| Clinical Improvement | Significant improvement in all measured clinical parameters observed |

| Tolerability | Drugs were well-tolerated |

| Side Effects | Only one patient (this compound) withdrew due to side effects |

| Safety and Efficacy | 10-DAM appears to be as beneficial and as safe as MTX for RA treatment |

Preclinical Studies and Synthesis

<!-- I have looked for case studies, but none are provided in the search results. -->Mechanism of Action

The mechanism of action of GNF-PF-173 involves its role as a folate antagonist. It inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of DNA synthesis and cell division. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells and certain parasites .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Methotrexate (MTX)

- Structure-Activity Relationship: MTX lacks the 10-deaza modification, reducing its affinity for RFC-1 and FPGS compared to 10-deazaaminopterin derivatives .

- Potency: this compound analogues (e.g., 10-ethyl-10-deazaaminopterin) are 3–10× more cytotoxic than MTX in L1210 leukemia cells due to enhanced polyglutamylation and retention .

- Clinical Outcomes: MTX requires higher doses to achieve efficacy, with dose-limiting myelosuppression and hepatotoxicity. In contrast, this compound derivatives prioritize mucositis as the primary toxicity, enabling safer dose escalation .

Aminopterin

- Potency: Aminopterin exhibits comparable cytotoxicity to this compound in L1210 and Manca cells but forms diglutamates preferentially, limiting long-term intracellular retention .

- Polyglutamylation: Aminopterin is a superior FPGS substrate in intestinal epithelium, contributing to gastrointestinal toxicity, whereas this compound derivatives show selective tumor accumulation .

10-Ethyl-10-Deazaaminopterin (Edatrexate)

- Pharmacokinetics : Edatrexate has a triphasic plasma elimination (α: 12.9 min, β: 1.5 h, γ: 11.9 h) and 33% urinary excretion, with metabolites like 7-hydroxy-10-EDAM detected in plasma .

- Efficacy : In Phase I trials, edatrexate induced partial remissions in NSCLC (3 patients) and breast cancer (1 patient), with durations exceeding 15 months .

10-Propargyl-10-Deazaaminopterin (Pralatrexate)

- Design Rationale : The propargyl group enhances RFC-1 affinity and FPGS-mediated polyglutamylation, achieving 25–30× greater potency than MTX in mesothelioma models .

- Clinical Data : In NSCLC, pralatrexate achieved a 10% response rate (4/39 patients) and median survival of 13.5 months at 150 mg/m² biweekly. It is FDA-approved for relapsed T-cell lymphoma .

- Toxicity : Mucositis is dose-limiting but manageable with schedule adjustments (e.g., biweekly dosing) .

Key Research Findings and Data

Table 1: Comparative Cytotoxicity and Pharmacokinetics

| Compound | IC50 (L1210 Cells, nM) | Polyglutamylation Rate | Plasma Half-Life (h) | Dose-Limiting Toxicity |

|---|---|---|---|---|

| Methotrexate (MTX) | 100–300 | Low | 3–10 | Myelosuppression |

| This compound | 30–100 | High | 8–12 | Mucositis |

| Edatrexate | 10–50 | Moderate-High | 11.9 (γ phase) | Mucositis |

| Pralatrexate | 1–10 | Very High | 8 | Mucositis |

Table 2: Clinical Efficacy in Solid Tumors

| Compound | Tumor Type | Response Rate (%) | Median Survival (Months) |

|---|---|---|---|

| Edatrexate | NSCLC, Breast | 15–20 | 6–40+ |

| Pralatrexate | NSCLC, Lymphoma | 10–30 | 13.5 |

| Methotrexate | Various | 5–15 | 6–12 |

Mechanistic and Synergistic Insights

- Polyglutamylation: this compound forms tetraglutamates, enhancing DHFR inhibition (138× potency increase for tetraglutamate vs. parent compound) .

- Synergy with Antivirals: this compound synergizes with remdesivir against SARS-CoV-2, increasing maximal efficacy from 40% to >80% in vitro .

- Combination Therapies : Co-administration with probenecid inhibits MRP-mediated efflux, boosting pralatrexate’s complete regression rate in mesothelioma .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 10-Deazaaminopterin and its analogs?

The synthesis of this compound involves replacing the glutamate moiety with non-polyglutamylatable analogs (e.g., γ-methyleneglutamate or β-hydroxyglutamate) to enhance antifolate activity. A critical step is the preservation of the pteridine core structure while modifying substituents to optimize binding to dihydrofolate reductase (DHFR). Researchers should validate purity via HPLC and confirm structural integrity using NMR and mass spectrometry. For example, Taylor and Ray (1988) developed a streamlined synthesis route using reductive amination and regioselective substitutions to generate this compound derivatives .

Q. How does this compound inhibit DHFR, and what experimental models are used to validate this mechanism?

this compound competitively inhibits DHFR by mimicking folate binding, disrupting nucleotide synthesis. In vitro validation typically uses human tumor cell lines (e.g., leukemia or breast cancer models) to measure IC₅₀ values. Researchers should pair enzyme activity assays (e.g., spectrophotometric monitoring of NADPH oxidation) with cellular proliferation assays. Notably, Sirotnak et al. (1984) demonstrated enhanced efficacy in xenograft models by comparing tumor regression rates between this compound and methotrexate .

Q. What in vitro and in vivo models are appropriate for assessing this compound’s antimalarial activity?

The Plasmodium falciparum strains 3D7 (chloroquine-sensitive) and W2 (chloroquine-resistant) are standard for evaluating antimalarial potency. Experiments should include dose-response curves (e.g., 0.011–1.25 µM concentration ranges) and measure parasite viability via lactate dehydrogenase activity. For in vivo validation, murine malaria models (e.g., Plasmodium berghei-infected mice) are used, with parasitemia reduction and survival rates as endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different Plasmodium strains?

Discrepancies in IC₅₀ values (e.g., 0.011 µM in 3D7 vs. 0.742 µM in W2 ) may arise from strain-specific genetic variations (e.g., DHFR mutations or transporter expression). To address this, perform comparative genomic analysis of target enzymes and use CRISPR-edited parasite lines to isolate resistance mechanisms. Additionally, test synergism with other antifolates (e.g., sulfadoxine) to overcome resistance.

Q. What methodologies are recommended for analyzing this compound’s synergistic effects with antiviral agents like remdesivir?

Synergy studies require dose-matrix experiments (e.g., 3D concentration-response grids) and quantification via Loewe additivity or Bliss independence models. For example, this compound combined with remdesivir showed enhanced SARS-CoV-2 inhibition in Vero E6 cells, shifting EC₅₀ from 12 µM to 1.6 µM . Include cytotoxicity controls (e.g., primary human lymphocytes) to differentiate antiviral activity from off-target effects.

Q. How can in silico modeling improve the design of this compound derivatives with higher selectivity?

Molecular docking (e.g., AutoDock Vina) against DHFR structures (PDB: 1U72) can predict binding affinities and guide substitutions at the N10 or C7 positions. Machine learning models trained on cytotoxicity datasets (e.g., ChEMBL) can prioritize analogs with optimal therapeutic indices. Validate predictions using isogenic cell lines overexpressing DHFR to confirm target specificity .

Q. What strategies mitigate this compound’s immunosuppressive risks in antiviral or anticancer therapies?

Co-administration with immunostimulants (e.g., checkpoint inhibitors) or intermittent dosing schedules can reduce lymphotoxicity. Preclinical studies should monitor CD4+/CD8+ T-cell counts and cytokine profiles (e.g., IL-2, IFN-γ) in treated animal models. For example, phase I trials of pralatrexate (a related antifolate) used adaptive dosing to balance efficacy and immune suppression .

Q. Methodological Guidelines

- Experimental Design : Include positive controls (e.g., methotrexate for DHFR inhibition) and account for batch-to-batch variability in compound synthesis .

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values and assess statistical significance via ANOVA with post-hoc tests .

- Reporting Standards : Follow the "Discussion" section framework from Truman State University, emphasizing data limitations (e.g., in vitro-to-in vivo translatability) and reproducibility metrics .

Properties

IUPAC Name |

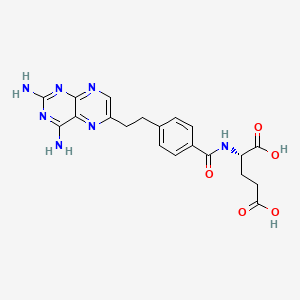

2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFLRHWJJKLPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52454-37-2 | |

| Record name | NSC311469 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.